REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][N:8]([CH3:19])[C:9]1[CH:18]=[CH:17][C:12]([CH:13]=[CH:14][CH:15]=[O:16])=[CH:11][CH:10]=1.Cl.C([O-])(O)=O.[Na+]>C1COCC1>[CH3:19][N:8]([CH3:7])[C:9]1[CH:18]=[CH:17][C:12]([CH2:13][CH2:14][CH2:15][OH:16])=[CH:11][CH:10]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=CC=O)C=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography on silica gel eluting with a gradient of PE
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)CCCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |